
2,3-Dihydro-1,3,8-trihydroxy-6-methyl-9,10-anthracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,3,8-trihydroxy-6-methyl-9,10-anthracenedione, also known as emodin, is a naturally occurring anthraquinone derivative. It is found in various plants, fungi, and lichens. Emodin has been studied extensively for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Emodin can be synthesized through several methods. One common synthetic route involves the oxidation of anthracene using chromium (VI) as the oxidant . Another method is the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3), which produces o-benzoylbenzoic acid as an intermediate . Additionally, the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation is another synthetic route .
Industrial Production Methods
Industrial production of emodin often involves the extraction from natural sources such as the roots of Rheum palmatum (Chinese rhubarb) or the bark of Rhamnus frangula (buckthorn). The extraction process typically includes solvent extraction, followed by purification steps such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Emodin undergoes various chemical reactions, including:
Oxidation: Emodin can be oxidized to form different quinones.
Reduction: Reduction of emodin can yield anthrone derivatives.
Substitution: Emodin can undergo substitution reactions, such as sulfonation with sulfuric acid to form anthraquinone-1-sulfonic acid.
Common Reagents and Conditions
Oxidation: Chromium (VI) compounds are commonly used as oxidizing agents.
Reduction: Copper is often used as a reducing agent.
Substitution: Sulfuric acid is used for sulfonation reactions.
Major Products
Oxidation: Quinones
Reduction: Anthrone derivatives
Substitution: Anthraquinone-1-sulfonic acid
Wissenschaftliche Forschungsanwendungen
Emodin has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various anthraquinone derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the production of dyes and pigments.
Wirkmechanismus
Emodin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . Emodin’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Emodin is structurally similar to other anthraquinones such as physcion and chrysophanol. emodin is unique due to its specific hydroxyl and methyl groups, which contribute to its distinct biological activities . Similar compounds include:
Physcion: 1,8-Dihydroxy-6-methoxy-3-methyl-9,10-anthracenedione.
Chrysophanol: 1,8-Dihydroxy-3-methyl-9,10-anthracenedione.
Emodin’s unique structure allows it to interact with different molecular targets, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
518-81-0 |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
3,8,9-trihydroxy-6-methyl-2,3-dihydroanthracene-1,10-dione |
InChI |
InChI=1S/C15H12O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-4,7,16-17,20H,5H2,1H3 |
InChI-Schlüssel |
NOJFDHLWSIVKSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)CC(C=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


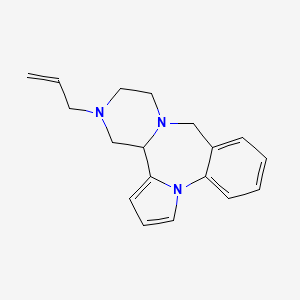
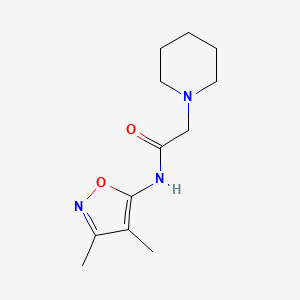



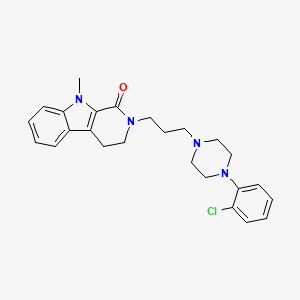
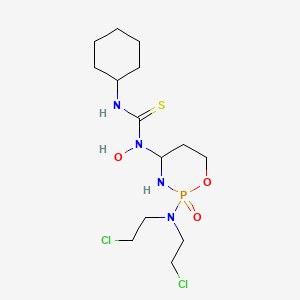
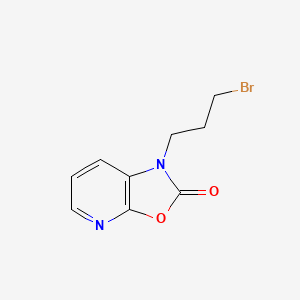

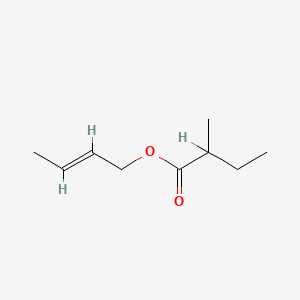
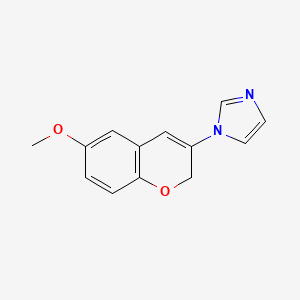
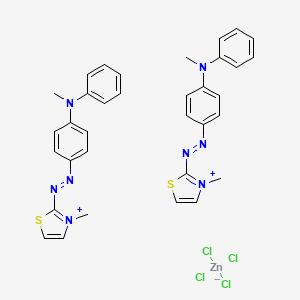
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)
